molecular formula C8H14N2O2S3 B044046 4-Amino-5-butylsulfonyl-2-methylthiothiazole CAS No. 117420-87-8

4-Amino-5-butylsulfonyl-2-methylthiothiazole

Cat. No.: B044046
CAS No.: 117420-87-8
M. Wt: 266.4 g/mol
InChI Key: ZKBABMOOOPHIIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-butylsulfonyl-2-methylthiothiazole typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial in industrial settings to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-butylsulfonyl-2-methylthiothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

4-Amino-5-butylsulfonyl-2-methylthiothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-butylsulfonyl-2-methylthiothiazole involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-butylsulfonyl-2-methylthiazole
  • 4-Amino-5-butylsulfonyl-2-ethylthiothiazole
  • 4-Amino-5-butylsulfonyl-2-propylthiothiazole

Uniqueness

4-Amino-5-butylsulfonyl-2-methylthiothiazole is unique due to its specific structural features, such as the butylsulfonyl group and the methylthio substitution on the thiazole ring. These features contribute to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

5-butylsulfonyl-2-methylsulfanyl-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S3/c1-3-4-5-15(11,12)7-6(9)10-8(13-2)14-7/h3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBABMOOOPHIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C1=C(N=C(S1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375677
Record name 5-(Butane-1-sulfonyl)-2-(methylsulfanyl)-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117420-87-8
Record name 5-(Butane-1-sulfonyl)-2-(methylsulfanyl)-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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